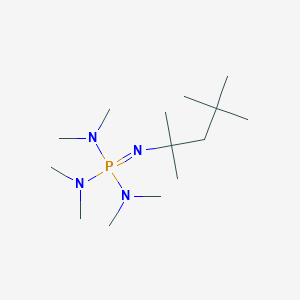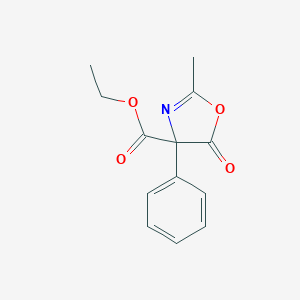
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is a synthetic compound with potential applications in scientific research. It belongs to the class of trioxolanes, which are cyclic peroxides known for their antimalarial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can damage cellular components such as DNA and proteins, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane is its potential as a lead compound for the development of new drugs. Its synthetic accessibility and demonstrated biological activity make it an attractive starting point for further optimization. However, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, its potential toxicity and side effects must be carefully evaluated.
Zukünftige Richtungen
There are several potential directions for future research on 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane. These include:
1. Further investigation of its mechanism of action, to better understand how it induces cell death and inhibits parasite growth.
2. Optimization of its structure to improve its potency and selectivity.
3. Evaluation of its toxicity and side effects, to determine its safety for use in humans.
4. Development of new drugs based on this compound, for the treatment of malaria and cancer.
5. Investigation of its potential as an anti-inflammatory agent, and its use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its antimalarial and anticancer properties make it a promising candidate for the development of new drugs, but further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy.
Synthesemethoden
The synthesis of 5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane involves the reaction of ethyl propionate with hydrogen peroxide in the presence of a catalyst such as tungsten oxide. The reaction proceeds through a series of steps, including the formation of a peroxy acid intermediate, which then reacts with ethyl propionate to form the trioxolane.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-3-ethyl-3-propionyl-1,2,4-trioxolane has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been shown to have antimalarial and anticancer properties, making it a promising candidate for the development of new drugs to treat these diseases.
Eigenschaften
| 194021-99-3 | |
Molekularformel |
C9H16O5 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one |
InChI |
InChI=1S/C9H16O5/c1-4-7(10)9(5-2)12-8(11-6-3)13-14-9/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
QVAZMARWDVIJKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(OC(OO1)OCC)CC |
Kanonische SMILES |
CCC(=O)C1(OC(OO1)OCC)CC |
Synonyme |
1-Propanone,1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B67484.png)
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)


![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)




![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)

